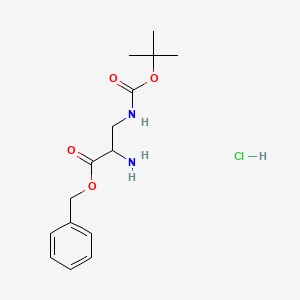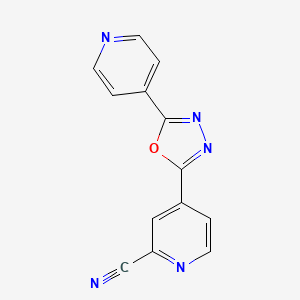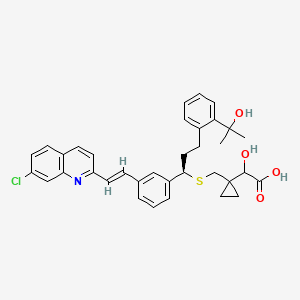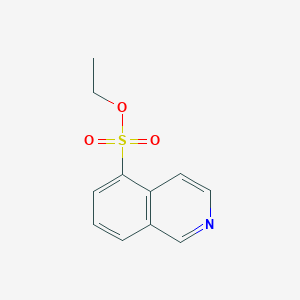
Ethyl isoquinoline-5-sulfonate
Overview
Description
Ethyl isoquinoline-5-sulfonate is a chemical compound with the molecular formula C11H11NO3S . It has a molecular weight of 237.28 .
Synthesis Analysis
Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities . The synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . A highly efficient method for the facile access of isoquinolines and isoquinoline N-oxides via a Cu (I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed .Molecular Structure Analysis
The InChI code for Ethyl isoquinoline-5-sulfonate is 1S/C11H11NO3S/c1-2-15-16(13,14)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,2H2,1H3 .Chemical Reactions Analysis
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, that are considered as important components of many biologically active products . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies .Scientific Research Applications
Synthesis of Isoquinoline and Its Derivatives
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Ethyl isoquinoline-5-sulfonate can be used in the synthesis of isoquinoline and its derivatives. The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
Pharmaceutical Applications
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs . Ethyl isoquinoline-5-sulfonate, as an isoquinoline derivative, may have potential applications in these areas.
Dyes Industry
Isoquinoline derivatives have applications in the dyes industry . Ethyl isoquinoline-5-sulfonate, being an isoquinoline derivative, could potentially be used in the synthesis of dyes.
Catalyst-free Processes in Water
The synthesis of isoquinoline and its derivatives can be achieved through catalyst-free processes in water . Ethyl isoquinoline-5-sulfonate could be used in these processes.
Microwave Synthesis
Isoquinoline derivatives can be synthesized using microwave technology . Ethyl isoquinoline-5-sulfonate could potentially be used in these microwave synthesis processes.
Photocatalytic Synthesis
Photocatalytic synthesis is another method used for the synthesis of isoquinoline derivatives . Ethyl isoquinoline-5-sulfonate could potentially be used in these photocatalytic synthesis processes.
Future Directions
Isoquinolines have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, Ethyl isoquinoline-5-sulfonate, as an isoquinoline derivative, might have potential for future research and drug development.
Mechanism of Action
Target of Action
Ethyl isoquinoline-5-sulfonate is a derivative of isoquinoline, a class of compounds that have been found to interact with various targets. The primary targets of isoquinoline derivatives include the cAMP-dependent protein kinase catalytic subunit alpha , cAMP-dependent protein kinase inhibitor alpha , RAC-beta serine/threonine-protein kinase , and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell growth, and metabolism.
Mode of Action
For instance, they may inhibit or activate their target proteins, thereby modulating the signaling pathways these proteins are involved in .
Biochemical Pathways
Isoquinoline derivatives, including ethyl isoquinoline-5-sulfonate, can affect various biochemical pathways. They are known to have a wide range of biological activities, including anti-cancer, anti-malarial, and other drug-like properties . The specific pathways affected by ethyl isoquinoline-5-sulfonate and their downstream effects would depend on the specific targets the compound interacts with.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (adme) is crucial for understanding its bioavailability and therapeutic potential
Result of Action
The molecular and cellular effects of ethyl isoquinoline-5-sulfonate’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound targets proteins involved in cell growth, it may have anti-cancer properties . More research is needed to fully understand the effects of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl isoquinoline-5-sulfonate. For example, the compound’s activity could be affected by the pH, temperature, and presence of other molecules in its environment
properties
IUPAC Name |
ethyl isoquinoline-5-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-16(13,14)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJMBWADIRIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273652 | |
| Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl isoquinoline-5-sulfonate | |
CAS RN |
2044706-58-1 | |
| Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044706-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



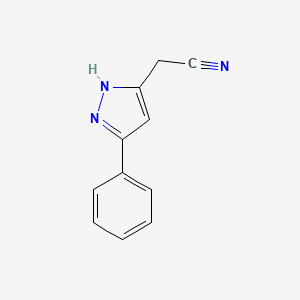
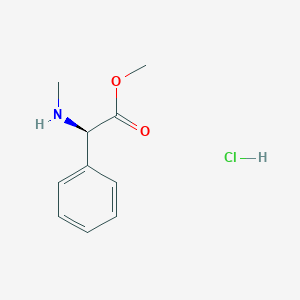

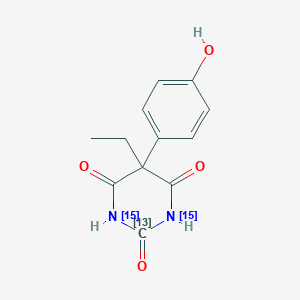
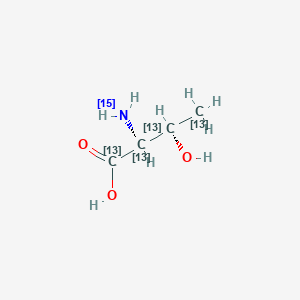
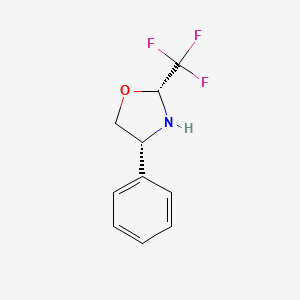
![1,3-Diazabicyclo[3.2.1]octane](/img/structure/B3325029.png)
![ethyl (2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxypiperidin-3-ylidene]acetate](/img/structure/B3325030.png)

